molecular formula C20H19Cl2NO4 B2644192 1-(2-(2,4-Dichlorophenoxy)ethyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one CAS No. 879046-24-9

1-(2-(2,4-Dichlorophenoxy)ethyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one

Cat. No. B2644192
CAS RN: 879046-24-9
M. Wt: 408.28
InChI Key: KNCHWCDKANBYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2,4-Dichlorophenoxy)ethyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one, also known as GW0742, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. GW0742 has been widely studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.

Scientific Research Applications

Synthesis and Chemical Properties

  • Polyol Chain Synthesis : Utilizing 1,1-bis((trimethylsilyl)methyl)ethene as a linchpin, two different 4-acetoxy-1,3-dioxanes were joined to create anti-diols, contributing to the synthesis of roflamycoin polyol. This process demonstrates the utility of similar compounds in complex organic synthesis (Rychnovsky, Fryszman, & Khire, 1999).

  • Quinolin-8-ols Synthesis : The cyclization of certain ketone O-2,4-dinitrophenyloximes, similar in structure to the query compound, leads to the regioselective synthesis of quinolin-8-ols and tetrahydroquinolin-8-ols. This finding highlights potential applications in creating complex heterocyclic compounds (Uchiyama, Ono, Hayashi, & Narasaka, 1998).

  • Cotton Plant Ethylene Release : A native auxin, indolyl-3-acetic acid, accelerates the release of ethylene in cotton plants, an effect also observed with 2,4-dichlorophenoxy-acetic acid (2,4-D). This insight might be relevant for agricultural applications involving plant growth and development (Morgan & Hall, 1964).

  • Carbomethylation in Organic Chemistry : The FeCl2-promoted carbomethylation of arylacrylamides by di-tert-butyl peroxide leads to 3-ethyl-3-substituted indolin-2-one. This reaction, involving similar compounds, tolerates various functional groups, underlining its significance in synthetic organic chemistry (Dai et al., 2014).

Analytical and Physical Characterization

  • Spectroscopic and Diffractometric Study : Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a pharmaceutical compound related in structure, was characterized using various spectroscopic and diffractometric techniques, showcasing the importance of these methods in analyzing complex organic molecules (Vogt, Williams, Johnson, & Copley, 2013).

  • Cytochrome P450 Activities Inhibition : Chlorophyllin, a compound used in geriatric treatment, exhibits non-specific inhibition of cytochrome P450 activities, an insight that might be relevant for understanding interactions with related compounds (Yun, Jeong, Jhoun, & Guengerich, 1995).

properties

IUPAC Name

1-[2-(2,4-dichlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NO4/c1-12-4-3-5-15-18(12)23(19(25)20(15,26)11-13(2)24)8-9-27-17-7-6-14(21)10-16(17)22/h3-7,10,26H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCHWCDKANBYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2CCOC3=C(C=C(C=C3)Cl)Cl)(CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,4-Dichlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.